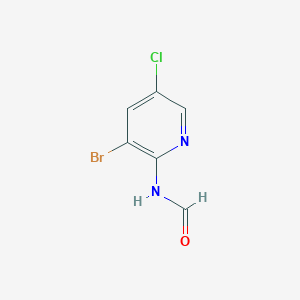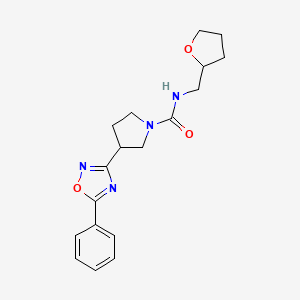
3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole-containing compounds typically involves a one-pot condensation process. For instance, the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems has been achieved through the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko et al., 2008). Such methodologies may offer insight into the synthesis pathways for the target compound, emphasizing the critical role of specific reagents and conditions in constructing the oxadiazole core.
Molecular Structure Analysis
Molecular structure elucidation often employs techniques like X-ray crystallography, which has been utilized to characterize the stereochemistry of various related compounds. The detailed molecular structure provides insights into the compound's reactivity and interaction potential. For instance, studies have shown how intermolecular π-π interactions contribute to the stabilization of oxadiazole derivatives' structure, leading to the formation of one-dimensional polymeric complexes (Hou et al., 2013).
Chemical Reactions and Properties
Oxadiazole compounds engage in various chemical reactions, highlighting their versatility. For example, the pyrolysis of oxadiazole derivatives can yield a range of products through a free radical mechanism, indicating the thermal instability and potential for complex reaction pathways of such compounds (Atalla et al., 1996). This reactivity is crucial for understanding the chemical properties and potential applications of the target compound.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as a potential pharmacological agent or in material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and photostability, are pivotal in dictating the oxadiazole derivatives' applications. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, providing valuable information on their chemical behavior and potential biological activity (Nural et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Kharchenko et al. (2008) explored the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds similar to 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide. They used methods such as IR and 1H NMR for structural confirmation and predicted the biological activity of these compounds (Kharchenko, Detistov, & Orlov, 2008).
Antiallergic Properties
- Honma et al. (1983) developed a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are structurally related to the compound . They evaluated these compounds for antiallergic activity, finding one member particularly potent in an animal model, suggesting potential applications in antiallergic therapies (Honma et al., 1983).
Tuberculostatic Activity
- Foks et al. (2004) investigated compounds with a phenylpiperazineacetic hydrazide structure, leading to derivatives including a pyrrolidine-1,3,4-oxadiazole, similar to the compound . They tested these for tuberculostatic activity, providing insight into potential antimicrobial applications (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Anticancer Properties
- Research by Redda and Gangapuram (2007) focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, evaluating their anticancer activities. These compounds, related in structure to the compound of interest, showed potential as anticancer agents (Redda & Gangapuram, 2007).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(19-11-15-7-4-10-24-15)22-9-8-14(12-22)16-20-17(25-21-16)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQUUXBDEYFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

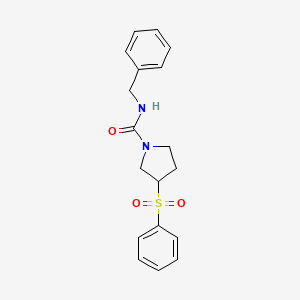
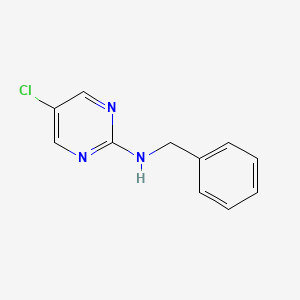
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)
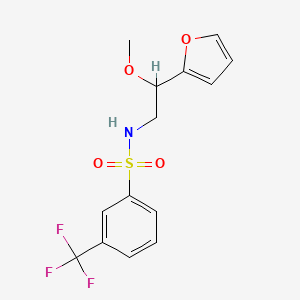
![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
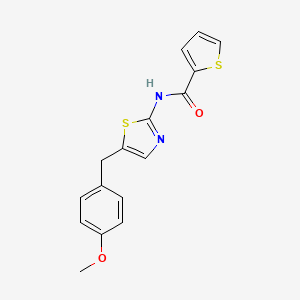
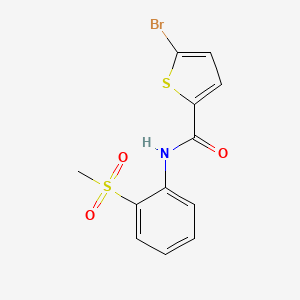
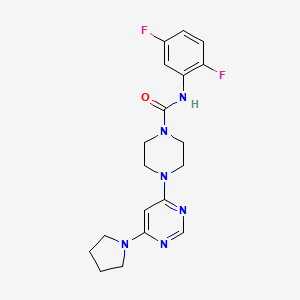
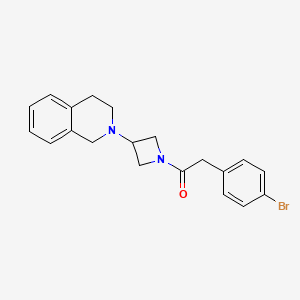
![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)
